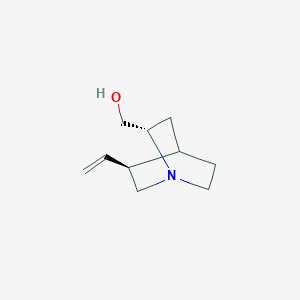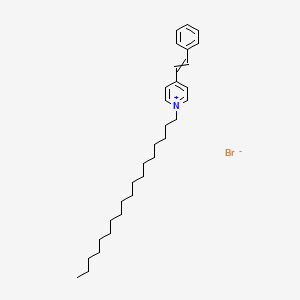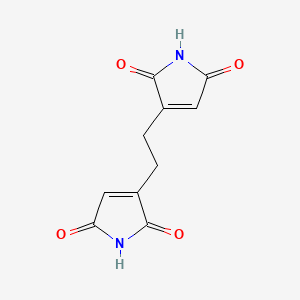
Dimesitylammonium Pentafluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimesitylammonium Pentafluorobenzenesulfonate is a chemical compound with the molecular formula C24H24F5NO3S and a molecular weight of 501.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and proteomics . The compound is known for its unique structural properties, which include a combination of mesityl groups and a pentafluorobenzenesulfonate moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimesitylammonium pentafluoro benzenesulfonate typically involves the reaction of mesitylamine with pentafluorobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
While specific industrial production methods for dimesitylammonium pentafluoro benzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimesitylammonium Pentafluorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzenesulfonate group.
Condensation Reactions: It is also used as a condensation agent in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with dimesitylammonium pentafluoro benzenesulfonate include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving dimesitylammonium pentafluoro benzenesulfonate depend on the specific reaction type. For example, in nucleophilic substitution reactions, the product will be a substituted aromatic compound .
Applications De Recherche Scientifique
Dimesitylammonium Pentafluorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in condensation and substitution reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of dimesitylammonium pentafluoro benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the pentafluorobenzenesulfonate group . This electrophilic nature allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds. The mesityl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesitylamine: A precursor in the synthesis of dimesitylammonium pentafluoro benzenesulfonate.
Pentafluorobenzenesulfonyl Chloride: Another precursor used in the synthesis.
Dimesitylborane: A compound with similar mesityl groups but different reactivity due to the presence of boron instead of nitrogen.
Uniqueness
Dimesitylammonium Pentafluorobenzenesulfonate is unique due to its combination of mesityl groups and a pentafluorobenzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and research applications .
Propriétés
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonic acid;2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHTKBUMNIBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)




![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)



